2-(3,4-DIMETHYLPHENYL)-5-METHYL-4-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Overview
Description
2-(3,4-DIMETHYLPHENYL)-5-METHYL-4-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-METHYL-4-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common methods include the use of catalysts and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
2-(3,4-DIMETHYLPHENYL)-5-METHYL-4-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Additionally, this compound may have industrial applications, such as in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-5-METHYL-4-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, 2-(3,4-DIMETHYLPHENYL)-5-METHYL-4-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique structure and functional groups. Similar compounds may include other pyrazolones or compounds with trifluoromethoxyphenyl groups. The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O3/c1-14-4-7-18(12-15(14)2)29-23(30)21(16(3)28-29)13-20-10-11-22(31-20)17-5-8-19(9-6-17)32-24(25,26)27/h4-13H,1-3H3/b21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTNRKFQYDXLGQ-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)C(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)/C(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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